molecular formula C16H17NO B8700374 N-n-propyl-4-phenylbenzamide

N-n-propyl-4-phenylbenzamide

Cat. No.: B8700374
M. Wt: 239.31 g/mol
InChI Key: NJFWTSPUTLPZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-n-propyl-4-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an n-propyl group on the nitrogen atom and a phenyl group at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₇NO (molecular weight: 239.31 g/mol). Benzamides are often explored for their biological activity, such as enzyme inhibition or receptor modulation, and their synthetic versatility in organic transformations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-n-propyl-4-phenylbenzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example, coupling agents like HBTU (as used in Scheme 7a for analogous benzamide derivatives) can enhance amide bond formation efficiency . Solvent selection (e.g., CH₃CN or DCM) and temperature control (e.g., 150°C for acetylation steps) are critical to minimize side reactions . Reagent stoichiometry and reaction time should be validated via thin-layer chromatography (TLC) or HPLC monitoring. Pre-purification steps, such as acid-base extraction, can remove unreacted starting materials .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Recrystallization using solvents like ethanol or ethyl acetate is effective for initial purification. For complex mixtures, column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is recommended. High-performance liquid chromatography (HPLC) with a C18 column can resolve closely related impurities . Purity should be confirmed via melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    Cross-referencing with computational tools like PubChem or crystallographic data (if available) enhances reliability .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement of this compound?

  • Methodological Answer: Use the SHELX suite (e.g., SHELXL) for refinement, which is robust for small-molecule crystallography . For ambiguous electron density regions:

  • Apply restraints to bond lengths/angles based on similar structures (e.g., N-aryl amides ).
  • Test alternative conformers via occupancy refinement.
  • Validate thermal displacement parameters (ADPs) to identify disorder. Contradictions in data (e.g., R-factor discrepancies) require iterative re-examination of data collection (e.g., twinning or absorption corrections) .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the benzamide core using computational methods?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents.
  • Molecular Docking : Use PDB-based models (e.g., enzyme targets) to study interactions, as demonstrated for similar compounds in structural biology studies .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ values) with bioactivity data to predict modifications .

Q. How can high-throughput screening be applied to study the bioactivity of this compound derivatives?

  • Methodological Answer:

  • Library Synthesis : Use parallel reaction setups (e.g., microwave-assisted synthesis) with diverse substituents .
  • Automated Assays : Screen against target enzymes or cell lines using fluorescence-based readouts.
  • Data Analysis : Apply ANOVA and post-hoc tests (e.g., Fisher’s PLSD) to identify statistically significant bioactivity trends (p < 0.05) .
  • Machine Learning : Train models on structural descriptors (e.g., SMILES strings) to predict activity cliffs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between N-n-propyl-4-phenylbenzamide and related benzamide analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₆H₁₇NO 239.31 N-propyl, 4-phenyl Hypothesized use in R&D for bioactive molecule synthesis
N-cyclopropyl-4-methoxybenzamide C₁₁H₁₃NO₂ 191.23 N-cyclopropyl, 4-methoxy Research applications; polar substituent enhances solubility in polar solvents
4-Nitro-N-propylbenzamide C₁₀H₁₂N₂O₃ 208.21 N-propyl, 4-nitro Intermediate in amine synthesis via catalytic hydrogenation
4-Amino-N,N-dipropylbenzamide C₁₃H₂₀N₂O 220.31 N,N-dipropyl, 4-amino Requires strict safety protocols (e.g., inert storage conditions) due to reactivity

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediate

Synthesis of 4-Phenylbenzoyl Chloride

The preparation begins with the synthesis of 4-phenylbenzoyl chloride, a critical intermediate.

  • Procedure :
    4-Phenylbenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen for 4 hours . Excess SOCl₂ is removed under reduced pressure, yielding 4-phenylbenzoyl chloride as a pale-yellow oil (92% yield).

  • Key Data :

    • Reaction time: 4 hours

    • Temperature: 40°C

    • Purity (HPLC): ≥98%

Coupling with n-Propylamine

The acyl chloride is reacted with n-propylamine to form the target amide:

  • Procedure :
    n-Propylamine (12 mmol) is added dropwise to a stirred solution of 4-phenylbenzoyl chloride (10 mmol) and triethylamine (TEA, 15 mmol) in DCM (50 mL) at 0°C . The mixture is stirred at room temperature for 12 hours, washed with 1M HCl (2 × 30 mL) and brine (30 mL), dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

  • Key Data :

    • Yield: 78–85%

    • Melting point: 128–130°C

    • 1H^1H-NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 2H, J = 8.4 Hz), 7.72 (d, 2H, J = 8.4 Hz), 3.35 (t, 2H, J = 7.2 Hz), 1.55 (m, 2H), 0.93 (t, 3H, J = 7.2 Hz) .

Coupling Reagent-Mediated Synthesis

Using DIC/HOBt System

A carbodiimide-based approach avoids acyl chloride generation:

  • Procedure :
    4-Phenylbenzoic acid (10 mmol), n-propylamine (12 mmol), N,N′-diisopropylcarbodiimide (DIC, 12 mmol), and hydroxybenzotriazole (HOBt, 12 mmol) are dissolved in DCM (50 mL) . The mixture is stirred at room temperature for 24 hours, filtered to remove urea byproducts, and purified via silica gel chromatography.

  • Key Data :

    • Yield: 65–73%

    • Reaction time: 24 hours

    • Purity (HPLC): 97%

TBTU/NEt₃ Protocol

Tetramethyluronium tetrafluoroborate (TBTU) enhances coupling efficiency:

  • Procedure :
    4-Phenylbenzoic acid (10 mmol), TBTU (12 mmol), and NEt₃ (15 mmol) are dissolved in DMF (20 mL). n-Propylamine (12 mmol) is added, and the solution is stirred for 24 hours at room temperature . The product is precipitated in ice water, filtered, and recrystallized from ethanol.

  • Key Data :

    • Yield: 81–89%

    • Melting point: 129–131°C

    • 13C^{13}C-NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 140.1 (aromatic C), 127.8–129.5 (aromatic CH), 41.5 (CH₂), 22.7 (CH₂), 11.3 (CH₃) .

Microwave-Assisted Synthesis

Accelerated Amide Formation

Microwave irradiation reduces reaction times:

  • Procedure :
    A mixture of 4-phenylbenzoic acid (10 mmol), n-propylamine (12 mmol), and HATU (12 mmol) in DMF (15 mL) is irradiated at 100°C for 20 minutes . The product is isolated via aqueous workup and recrystallization.

  • Key Data :

    • Yield: 88–92%

    • Reaction time: 20 minutes

    • Energy consumption: 150 W

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Scalability
Acyl Chloride Route78–8516 hours98High
DIC/HOBt65–7324 hours97Moderate
TBTU/NEt₃81–8924 hours99High
Microwave-Assisted88–9220 minutes98Low

Key Observations :

  • The TBTU/NEt₃ method offers the best balance of yield and purity.

  • Microwave-assisted synthesis is optimal for rapid small-scale production.

  • Acyl chloride route remains preferred for large-scale synthesis due to cost-effectiveness .

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : C=O stretch at 1650 cm⁻¹, N–H bend at 1530 cm⁻¹ .

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30) .

Impurity Profiling

Common impurities include:

  • Unreacted 4-phenylbenzoic acid (≤0.5% by HPLC).

  • N,N-Di-n-propyl-4-phenylbenzamide (≤1.2% by GC-MS) .

Industrial-Scale Considerations

Solvent Selection

  • DCM and DMF are avoided in large-scale production due to toxicity. Ethyl acetate and IPA are preferred .

Cost Analysis

Reagent Cost per kg (USD)
TBTU320
DIC280
SOCl₂50

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-phenyl-N-propylbenzamide

InChI

InChI=1S/C16H17NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

NJFWTSPUTLPZLL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using Preparation Method 2, N-n-propyl-4-bromobenzamide from Example 9A was reacted with phenylboronic acid. The resulting reaction mixture was purified using SiO2 with CH2Cl2/Petroleum Ether 80:20 to CH2Cl2/AcOH 80:20 to give a white solid (71%). NMR 1H (ppm, CDCl3): 7.82 (d, J3=8.32 Hz, 2H), 7.63 (d, J3=8.69 Hz, 2H), 7.59 (d, J3=7.14 Hz, 2H), 7.45 (t, J3=7.09 Hz, 2H), 7.39-7.34 (m, 1H), 6.14 (br. s., 1H), 3.47-3.41 (m, 2H), 1.65 (sext., J3=7.18 Hz, 2H), 0.99 (t, J3=7.37 Hz, 3H).
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